3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene is an organic compound characterized by the presence of a sulfanyl group attached to a hepta-1,5-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene typically involves the reaction of hepta-1,5-diene with a suitable sulfanylating agent, such as propan-2-yl thiol. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reaction conditions include the use of a base, such as sodium hydride, and an inert solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hepta-1,5-diene backbone can be reduced to form saturated derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium alkoxides or amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hepta-1,5-diene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3-Methylhepta-1,5-diene: Similar structure but with a methyl group instead of a sulfanyl group.
3-[(Propan-2-yl)oxy]hepta-1,5-diene: Contains an oxy group instead of a sulfanyl group.
Uniqueness
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
72087-74-2 |
---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
3-propan-2-ylsulfanylhepta-1,5-diene |
InChI |
InChI=1S/C10H18S/c1-5-7-8-10(6-2)11-9(3)4/h5-7,9-10H,2,8H2,1,3-4H3 |
InChI Key |
XZFHDKWSUSTNER-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C=C)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.